![molecular formula C11H14N4OS B1382102 (1-{[1,2,5]噻二唑并[3,4-b]吡啶-7-基}哌啶-4-基)甲醇 CAS No. 1803565-94-7](/img/structure/B1382102.png)

(1-{[1,2,5]噻二唑并[3,4-b]吡啶-7-基}哌啶-4-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

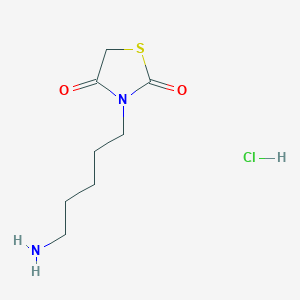

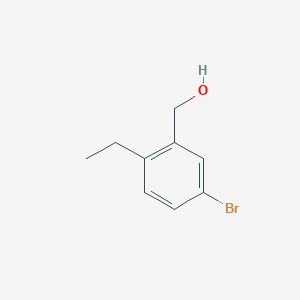

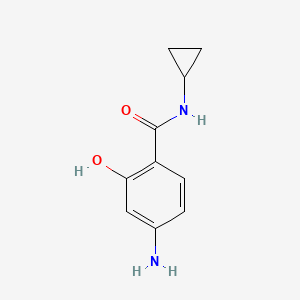

“(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol” is a chemical compound with the molecular formula C11H14N4OS . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=CC1CCN(CC1)c2ccnc3nsnc23 . This indicates that the compound contains a piperidine ring attached to a thiadiazolo-pyridine ring via a methylene bridge. Chemical Reactions Analysis

While specific chemical reactions involving “(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol” are not detailed in the literature, compounds with similar structures have been studied. For example, 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine was found to undergo aromatic nucleophilic substitution with different nucleophiles (alcohols, amines, thiols) to synthesize new compounds .科学研究应用

抗癌活性

噻二唑并吡啶部分已知具有抗癌特性。 它作为色氨酸 2,3-双加氧酶 (TDO2) 的抑制剂,参与色氨酸代谢的犬尿氨酸途径 。通过抑制 TDO2,该化合物有可能减少癌细胞的增殖,使其成为癌症研究中的宝贵药物。

抗糖尿病作用

具有噻二唑并吡啶骨架的化合物已被研究用作二肽基肽酶 IV (DPP-4) 抑制剂 。DPP-4 抑制剂是一类药物,有助于以葡萄糖依赖性方式增加胰岛素释放并降低血液中的胰高血糖素水平,这对治疗 2 型糖尿病有益。

神经保护应用

噻二唑并吡啶的神经保护应用与其抗炎特性有关。 它们通过调节炎症通路用于治疗神经退行性疾病,这有助于减少神经元损伤 。

抗菌特性

噻二唑并吡啶的衍生物具有抗菌特性,使其在开发新型抗生素方面有用。 它们的机制通常涉及抑制细菌酶或干扰细菌 DNA 复制 。

有机光伏应用

噻二唑并吡啶核心已被纳入作为有机光伏应用的外围受体研究的分子中 。这些化合物可以通过增强光吸收和电荷转移过程来提高太阳能电池的效率。

有机电致发光器件

由于其电子特性,噻二唑并吡啶也被用于开发有机电致发光器件。 它们可以作为有机发光二极管 (OLED) 中的核心组件,当施加电流时有助于发射光 。

未来方向

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the structural diversity of the electron-donating substituents, the effect of the functional groups introduced could be studied through a tandem experimental-theoretical approach to analyze the electronic properties bestowed on the core .

作用机制

Mode of Action

This compound acts as an internal acceptor in the D-A-π-A organic sensitizers for DSSCs . It interacts with the photoactive materials in the DSSCs, absorbing light and facilitating the transfer of electrons. This process is crucial for the conversion of light energy into electrical energy in DSSCs .

Result of Action

The primary result of the action of this compound in DSSCs is the generation of electricity. By acting as an internal acceptor in the D-A-π-A organic sensitizers, it facilitates the absorption of light and the transfer of electrons, leading to the generation of an electric current .

Action Environment

The efficiency and stability of this compound in DSSCs can be influenced by various environmental factors. These may include the intensity and wavelength of the incident light, the temperature of the environment, and the specific design and materials of the DSSCs .

属性

IUPAC Name |

[1-([1,2,5]thiadiazolo[3,4-b]pyridin-7-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c16-7-8-2-5-15(6-3-8)9-1-4-12-11-10(9)13-17-14-11/h1,4,8,16H,2-3,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJGYYOPVUFKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=NC3=NSN=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)